molecular formula C10H10N2O5S2 B8365842 Ethyl(2-sulfamoyl-6-benzothiazolyl)carbonate

Ethyl(2-sulfamoyl-6-benzothiazolyl)carbonate

Cat. No.: B8365842
M. Wt: 302.3 g/mol
InChI Key: PJKIVAVYCGRQLK-UHFFFAOYSA-N
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Description

Ethyl(2-sulfamoyl-6-benzothiazolyl)carbonate is a useful research compound. Its molecular formula is C10H10N2O5S2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O5S2

Molecular Weight

302.3 g/mol

IUPAC Name

ethyl (2-sulfamoyl-1,3-benzothiazol-6-yl) carbonate

InChI

InChI=1S/C10H10N2O5S2/c1-2-16-10(13)17-6-3-4-7-8(5-6)18-9(12-7)19(11,14)15/h3-5H,2H2,1H3,(H2,11,14,15)

InChI Key

PJKIVAVYCGRQLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-hydroxy-2-benzothiazolesulfonamide (3.45 g 0.015 mole) and 4-dimethylaminopyridine (200 mg) in pyridine (25 ml) was added ethylchloroformate (1.9 ml). The reaction mixture was stirred at 25° C. for 2 hours, poured into ice and excess hydrochloric acid, extracted with ethyl acetate, washed with water, dried over magnesium sulfate and chromatographed after evaporation of the solvent on silica (150 g, 70-230 mesh) eluting with ethyl acetate-hexane 1:1 (v/v) to obtain 1.3 g of ethyl(2-sulfamoyl-6-benzothiazolyl)carbonate which melts at 144°-6° C.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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